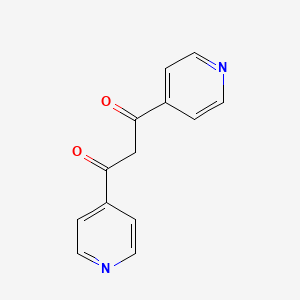

1,3-Bis(4-pyridyl)-1,3-propanedione

Descripción general

Descripción

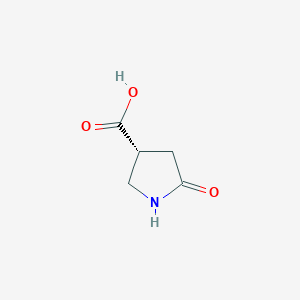

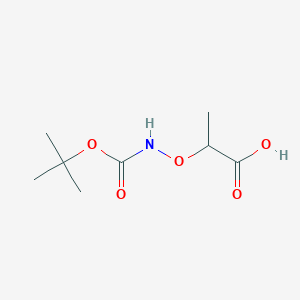

1,3-Bis(4-pyridyl)-1,3-propanedione, also known as 1,3-Di(4-pyridyl)propane, is a chemical compound with the molecular formula C13H14N2 . It is a compound that has been used in the synthesis of various metal-organic frameworks .

Synthesis Analysis

The synthesis of metal-organic frameworks involving 1,3-Bis(4-pyridyl)-1,3-propanedione has been reported. For instance, two novel metal-organic coordination polymers were prepared from the reactions of 1,3-bis(4-pyridyl)propane with CuCl2 and CuSO4, respectively . Another study reported the synthesis of a Cd(II) complex with 1,3-bis(4-Pyridyl)propane .Molecular Structure Analysis

The molecular structure of 1,3-Bis(4-pyridyl)-1,3-propanedione has been analyzed using quantum chemical calculations . In the case of the metal-organic frameworks synthesized from this compound, single-crystal X-ray diffraction analysis was used to determine their structures .Chemical Reactions Analysis

The chemical reactions involving 1,3-Bis(4-pyridyl)-1,3-propanedione in the synthesis of metal-organic frameworks have been studied . The Cu(II) ions in the reactions underwent a reduction to Cu(I).Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Bis(4-pyridyl)-1,3-propanedione can be inferred from its molecular structure and the properties of the metal-organic frameworks it helps form .Aplicaciones Científicas De Investigación

Metal Ion Complexes and Coordination Networks

1,3-Bis(4-pyridyl)-1,3-propanedione and its derivatives have been studied for their ability to form complexes with various metal ions. Teixidor et al. (1988) explored the synthesis of such complexes with transition metal ions, noting unusual stoichiometries and dual coordination modes through β-diketone and pyridyl moieties (Teixidor et al., 1988). Zhang et al. (2003) demonstrated the controlled crystallization of mixed-ligand complexes with metal(II) thiocyanates, creating isomorphous compounds with distinct coordination networks (Zhang et al., 2003).

Ring-Opening Polymerization and Catalysis

The potential of 1,3-Bis(4-pyridyl)-1,3-propanedione derivatives in catalysis was highlighted by Lee et al. (2017), who studied iron(III) complexes of β-diketonate ligands for efficient ring-opening polymerization of ε-caprolactone (Lee et al., 2017).

Halogen Bonded Assemblies and Supramolecular Architectures

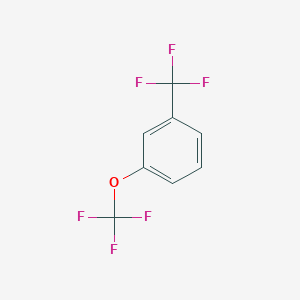

Brown et al. (2017) investigated the co-crystallization of dipyridylacetylacetone ligands with 1,4-diiodotetrafluorobenzene, forming halogen-bonded assemblies with diverse supramolecular structures (Brown et al., 2017).

Structural and Spectroscopic Studies

Erdoğdu et al. (2008) conducted an experimental and theoretical study on the structures and vibrations of 1,3-bis(4-pyridyl)propane, using FT-IR and Raman spectroscopy along with quantum chemical calculations (Erdoğdu et al., 2008).

Fluorescent Tagging for Carbohydrate Analysis

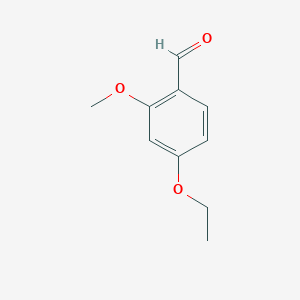

Cai et al. (2014) reported the use of 1,3-di(2-pyridyl)-1,3-propanedione as a fluorogenic labeling reagent for sugars, demonstrating its potential for sensitive HPLC-based detection of monosaccharides (Cai et al., 2014).

Coordination Polymers and Luminescent Properties

Vallejos et al. (2016) synthesized Ag(I) and Cu(I) coordination compounds with different pyridyl-carboxylate ligands, revealing interesting luminescent properties and structural diversity (Vallejos et al., 2016).

Mecanismo De Acción

Target of Action

It is known that this compound can act as a ligand in metal complex reactions .

Mode of Action

The compound interacts with certain metal ions to catalyze organic synthesis reactions, such as nucleophilic substitution reactions and free radical reactions . It is often used in the synthesis of coordination compounds and catalytic reactions .

Propiedades

IUPAC Name |

1,3-dipyridin-4-ylpropane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c16-12(10-1-5-14-6-2-10)9-13(17)11-3-7-15-8-4-11/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRYQPHPFFLECV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)CC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Bis(4-pyridyl)-1,3-propanedione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1,3-bis(pyridin-4-yl)propane-1,3-dione interact with metal ions and what type of structures are formed?

A1: 1,3-Bis(pyridin-4-yl)propane-1,3-dione acts as a chelating ligand, meaning it can bind to a metal ion through multiple atoms. Specifically, it binds through the two oxygen atoms of the diketone moiety and the nitrogen atoms of the pyridine rings. This versatile binding mode allows the formation of diverse structures depending on the metal ion and reaction conditions. For example, BppdH can form:

- Polymeric chains: Where the ligand bridges multiple metal ions, creating extended chains. []

- Polynuclear clusters: Where multiple metal ions and ligands assemble into discrete, higher-order structures like cubanes. [, ]

Q2: Can you give an example of how the structure of a metal complex with 1,3-bis(pyridin-4-yl)propane-1,3-dione influences its magnetic properties?

A2: Absolutely. In the study by Gupta et al. [, ], a Dy4 cubane cluster was synthesized using BppdH. The specific arrangement of Dy(III) ions within the cubane structure, bridged by the BppdH ligands and hydroxide ions, leads to a unique magnetic phenomenon: single-molecule toroic (SMT) behavior. This means that despite having a non-magnetic ground state, the molecule exhibits a toroidal moment, a property with potential applications in quantum computing and information storage.

Q3: Besides its use in synthesizing magnetic materials, are there other applications for metal complexes containing 1,3-bis(pyridin-4-yl)propane-1,3-dione?

A3: Yes, the versatility of BppdH extends to other areas. For instance, Weng et al. [] employed a related ligand, 1,3-Bis(3-pyridyl)-1,3-propanedione (HL2), to synthesize cyano-bridged {DyIIIMoV} systems. By modifying the position of the nitrogen atom in the pyridine ring (from the 4-position in BppdH to the 3-position in HL2), they were able to tune the magnetic relaxation behaviors of the resulting complexes. This highlights the potential of BppdH and its derivatives in developing new single-molecule magnets (SMMs) with tailored properties for applications in high-density data storage and molecular spintronics.

Q4: What are the common techniques used to characterize the structures of metal complexes with 1,3-bis(pyridin-4-yl)propane-1,3-dione?

A4: Researchers utilize a combination of techniques to determine the structure and properties of these metal complexes:

- X-ray crystallography: This technique provides a three-dimensional representation of the molecule, revealing the arrangement of ligands around the metal ion. [, , , ]

- Elemental analysis: This method confirms the elemental composition of the synthesized complex, ensuring it matches the expected formula. []

- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the ligand and any changes in their vibrational frequencies upon complexation with metal ions. []

- Magnetic susceptibility measurements: These measurements provide insights into the magnetic behavior of the complexes, such as the presence of ferromagnetic or antiferromagnetic interactions. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B3136918.png)

![{4-[(4-Fluorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone](/img/structure/B3136926.png)